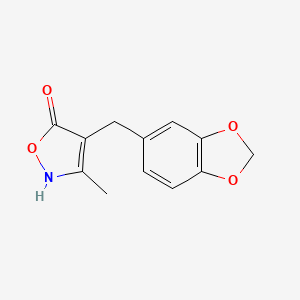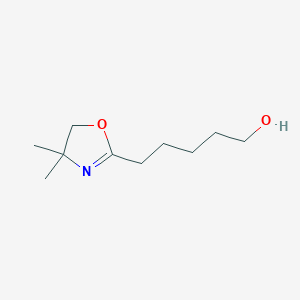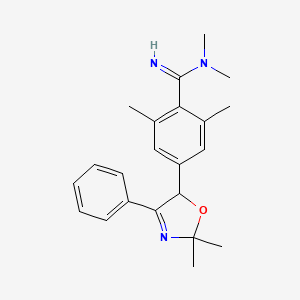
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of oxazole and benzimidamide moieties, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include phenylacetic acid derivatives, dimethylamine, and various catalysts to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action for 4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N-dimethylaniline: Shares a similar oxazole structure but differs in the amine group.
Methyl (2,2-dimethyl-4-phenyl-2,5-dihydro-1,3-oxazol-5-yl)acetate: Another compound with a similar oxazole ring but different functional groups.
Propiedades
Fórmula molecular |
C22H27N3O |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
4-(2,2-dimethyl-4-phenyl-5H-1,3-oxazol-5-yl)-N,N,2,6-tetramethylbenzenecarboximidamide |
InChI |
InChI=1S/C22H27N3O/c1-14-12-17(13-15(2)18(14)21(23)25(5)6)20-19(24-22(3,4)26-20)16-10-8-7-9-11-16/h7-13,20,23H,1-6H3 |
Clave InChI |
JUDBWAJAHHSAAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=N)N(C)C)C)C2C(=NC(O2)(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



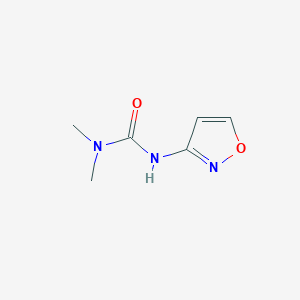
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)

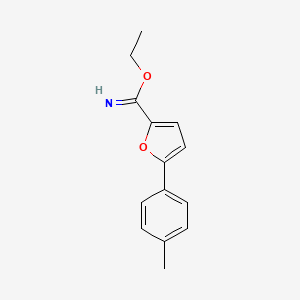
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)



![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
